molecular formula C29H19Br2ClN4 B2607131 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline CAS No. 352445-58-0

2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline

Cat. No.: B2607131
CAS No.: 352445-58-0
M. Wt: 618.76
InChI Key: MYUNNHBGMSJEKH-UHFFFAOYSA-N
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Description

The compound “2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline” is a complex organic molecule that contains several functional groups, including a pyrazoline ring and a quinazoline ring . Pyrazolines are heterocyclic compounds that have been the focus of many studies due to their confirmed biological and pharmacological activities .

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of compounds related to 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline have been extensively studied. For example, research by Low et al. (2002) explored the structures of several tetrahydropyrazolo[1,5-c]quinazolines, highlighting their supramolecular architectures, which include base-paired dimers formed via N-H.N hydrogen bonds. This indicates the potential for these compounds to engage in specific molecular interactions, which is crucial for drug design and material science applications (Low et al., 2002).

Antimicrobial Properties

The antimicrobial properties of compounds structurally related to this compound have been investigated. For instance, Raval et al. (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Raval et al., 2012).

DNA Interaction and Cytotoxicity

Varma et al. (2020) studied the interaction of rhenium(I) complexes, containing pyrazolyl-pyridine and bromophenyl groups similar to the core structure of interest, with DNA and their cytotoxic effects. This research is indicative of the potential for these compounds to act as chemotherapeutic agents, given their ability to interact with DNA and exhibit cytotoxicity against cancer cell lines (Varma et al., 2020).

Optoelectronic Applications

The optoelectronic properties of quinazoline derivatives have been explored, demonstrating their potential use in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. Zhang et al. (2016) synthesized quinazoline-centered derivatives that showed efficient red phosphorescence, highlighting the versatility of these compounds in the field of optoelectronics (Zhang et al., 2016).

Properties

IUPAC Name

2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Br2ClN4/c30-21-11-5-18(6-12-21)26-17-27(19-7-13-22(31)14-8-19)36(35-26)29-33-25-4-2-1-3-24(25)28(34-29)20-9-15-23(32)16-10-20/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUNNHBGMSJEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Br2ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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